molecular formula C14H15NO5 B13665408 1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B13665408
M. Wt: 277.27 g/mol
InChI Key: KFRNLYFMKDXCIN-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to a pyrrolidine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing their activity. This binding can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C14H15NO5/c1-19-13(17)11-7-15(8-12(11)16)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

KFRNLYFMKDXCIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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